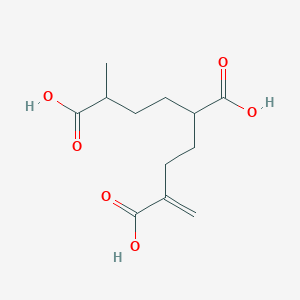![molecular formula C11H16O B14515501 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one CAS No. 62594-31-4](/img/structure/B14515501.png)
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one is a bicyclic ketone with the molecular formula C10H14O. It is a derivative of pinane and is known for its unique structure, which includes a bicyclo[3.1.1]heptane ring system with a ketone functional group at the 3-position and a methylidene group at the 4-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the acid-catalyzed cyclization of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one derivatives . The reaction conditions often include the use of sulfuric acid or other strong acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as essential oils, where it is found in small quantities. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions that ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the methylidene group can undergo electrophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: A closely related compound with similar structural features but lacking the methylidene group.
Isopinocamphone: Another bicyclic ketone with a similar ring system but different functional groups.
β-Pinene: A bicyclic monoterpene with a similar carbon skeleton but different functional groups.
Propiedades
Número CAS |
62594-31-4 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2,6,6-trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C11H16O/c1-6-8-5-9(11(8,3)4)7(2)10(6)12/h7-9H,1,5H2,2-4H3 |
Clave InChI |
RZNAKUUCNJACII-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CC(C2(C)C)C(=C)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)


![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)

![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)

![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)




